

Safinamide-d4 chemical structure and molecular weight

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Safinamide-d4: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at the chemical properties, synthesis, and analytical applications of **Safinamide-d4**, a deuterated analog of the anti-Parkinson's disease drug, Safinamide. This document also elucidates the complex signaling pathways through which Safinamide exerts its therapeutic effects.

Core Chemical and Physical Data

Safinamide-d4 is a stable, isotopically labeled form of Safinamide. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Safinamide in biological matrices.



Property	Value
Chemical Formula	C17H15D4FN2O2
Molecular Weight	306.37 g/mol
IUPAC Name	(2S)-2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-Propanamide-2,3,3,3-d4
CAS Number	1147299-69-1
Appearance	Solid
Purity	Typically >95%
Isotopic Enrichment	Typically >95%

Experimental Protocols Synthesis of Safinamide-d4

A chemoenzymatic approach has been successfully employed for the stereoselective synthesis of deuterated Safinamide.[1] This method utilizes a biocatalyst to introduce the deuterium atoms with high precision.

Key Steps:

- Biocatalytic Deuteration: The synthesis begins with the stereoselective deuteration of L-alanine methyl ester (L-Ala-OMe). This is achieved using an α-oxo-amine synthase (SxtA AONS) in the presence of deuterium oxide (D₂O) as the deuterium source. This enzymatic reaction yields deuterated L-Ala-OMe with high isotopic incorporation (>99%) and enantiomeric excess (96%).[1]
- Elaboration to **Safinamide-d4**: The resulting deuterated L-Ala-OMe is then elaborated over a three-step chemical synthesis sequence to yield the final **Safinamide-d4** product.[1] This elaboration typically follows established synthetic routes for Safinamide, which involve the reductive amination of 4-[(3-fluorobenzyl)oxy]benzaldehyde with the deuterated alanine derivative.[2]



Use as an Internal Standard in UPLC-MS/MS Analysis

Safinamide-d4 is a critical tool for the accurate quantification of Safinamide in biological samples. The following protocol outlines its use as an internal standard in a validated UPLC-MS/MS method for the analysis of Safinamide in human plasma.[3][4]

- 1. Preparation of Solutions:
- Standard Stock Solutions: Prepare stock solutions of Safinamide (1.0 mg/mL) and Safinamide-d4 (1.0 mg/mL) in methanol.[4]
- Internal Standard Spiking Solution: Prepare a 75.0 pg/mL spiking solution of Safinamide-d4
 from the stock solution by diluting with the mobile phase.[4]
- Calibration Standards and Quality Control Samples: Prepare calibration standards and quality control samples by spiking known concentrations of Safinamide into drug-free human plasma.
- 2. Sample Preparation:
- To 100 μL of plasma sample (or calibration standard/QC), add 100 μL of the Safinamide-d4 internal standard spiking solution.[4]
- Add 3.0 mL of acetonitrile to precipitate proteins.[4]
- Vortex the mixture for 10 minutes and then centrifuge at 55,000 rpm for 15 minutes at 25 °C.
 [4]
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 50 °C.[4]
- Reconstitute the residue in 100 μL of the mobile phase and inject it into the UPLC-MS/MS system.[4]
- 3. UPLC-MS/MS Conditions:
- Chromatographic Column: CORTECS C18 (100 x 4.6 mm, 2.7 μm)[3]



Mobile Phase: 0.1% formic acid in water:Methanol (30:70 v/v)[3]

Flow Rate: 0.8 mL/min[3]

Total Analysis Time: 4 minutes[3]

Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
 in positive ion mode.[4]

Mass Transitions (m/z):

Safinamide: 303.3 → 215.2[3]

Safinamide-d4: 307.3 → 215.2[3]

Signaling Pathways and Mechanism of Action

Safinamide exhibits a unique dual mechanism of action, targeting both dopaminergic and glutamatergic pathways, which contributes to its efficacy in managing the symptoms of Parkinson's disease.[5][6][7]

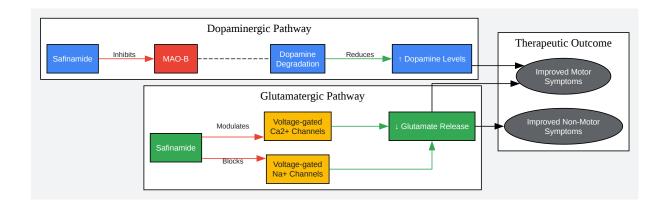
Dopaminergic Pathway

The primary dopaminergic action of Safinamide is the selective and reversible inhibition of monoamine oxidase B (MAO-B).[5][8] MAO-B is a key enzyme responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, Safinamide increases the synaptic concentration and availability of dopamine, thereby enhancing dopaminergic neurotransmission and alleviating the motor symptoms of Parkinson's disease.[5][9]

Glutamatergic Pathway

In addition to its effects on the dopaminergic system, Safinamide also modulates the glutamatergic system.[6][9] It blocks voltage-gated sodium (Na+) and calcium (Ca2+) channels, which leads to a reduction in the abnormal release of the excitatory neurotransmitter glutamate. [7] This modulation of glutamate release is thought to contribute to its neuroprotective effects and its ability to improve non-motor symptoms.[6][9]



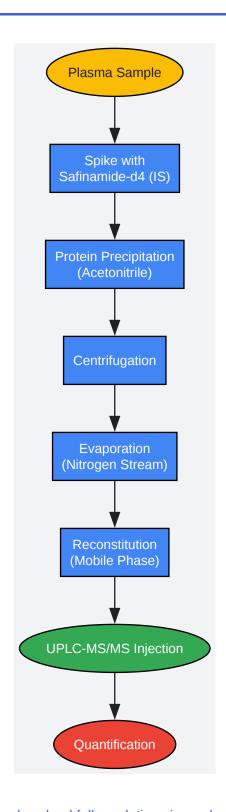


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Caption: Dual mechanism of action of Safinamide.

The diagram below illustrates the experimental workflow for the quantification of Safinamide using **Safinamide-d4** as an internal standard via UPLC-MS/MS.





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Caption: UPLC-MS/MS sample preparation workflow.



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